molecular formula C19H23N3O4S B2531511 (2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034296-76-7

(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2531511
CAS No.: 2034296-76-7
M. Wt: 389.47
InChI Key: SSLPOBVHUXFGLH-UHFFFAOYSA-N
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Description

(2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a sophisticated chemical reagent designed for research and development purposes. This compound features a unique molecular architecture combining a 2,5-dimethylfuran moiety with a benzo[c][1,2,5]thiadiazole 2,2-dioxide (sulfone) group, linked through a piperidine scaffold. Its complex structure makes it a valuable intermediate for scientists working in medicinal chemistry and drug discovery. Researchers are exploring its potential as a key precursor in the synthesis of molecules with potential biological activity. The presence of the sulfone group and the fused heteroaromatic system suggests potential applications in the development of compounds for various research areas, including enzyme inhibition and receptor modulation studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13-12-16(14(2)26-13)19(23)21-10-8-15(9-11-21)22-18-7-5-4-6-17(18)20(3)27(22,24)25/h4-7,12,15H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLPOBVHUXFGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,5-dimethylfuran-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

  • 2,5-Dimethylfuran : A furan derivative known for its various biological activities.
  • Thiadiazole Derivative : Known for its antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various thiadiazole compounds and their effectiveness against different bacterial strains. The compound was tested alongside others and showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BBacillus subtilis12
Target CompoundEscherichia coli10

The proposed mechanism of action for thiadiazole derivatives involves interference with bacterial cell wall synthesis and disruption of metabolic pathways. The presence of the piperidine moiety may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against bacterial cells .

Case Study 1: Antifungal Activity

In a recent study focusing on antifungal activities, the compound was evaluated against Candida albicans. Results demonstrated that it inhibited fungal growth at lower concentrations compared to traditional antifungal agents .

Table 2: Antifungal Activity Results

CompoundConcentration (µg/mL)Zone of Inhibition (mm)
Target Compound5018
Fluconazole10015

Case Study 2: Cytotoxicity Testing

Another study assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Derivatives

Example: 2‑[[1‑[5‑methyl‑1‑(4‑nitrophenyl)‑1H‑pyrazol‑4‑yl]ethylidene]hydrazono]‑2,3‑dihydro‑1,3,4‑thiadiazole derivatives ().

Feature Target Compound 1,3,4-Thiadiazole Derivatives ()
Core Structure Benzo[c][1,2,5]thiadiazole (bicyclic, sulfone) 1,3,4-Thiadiazole (monocyclic, non-oxidized sulfur)
Substituents 3-Methyl group, piperidine linkage 4-Nitrophenyl, pyrazole, hydrazone groups
Synthetic Method Not explicitly described in evidence Triethylamine-mediated condensation in ethanol (6 hours, room temperature)
Electronic Effects Sulfone group enhances electron-withdrawing properties Non-oxidized sulfur offers moderate electron-withdrawing capacity
Potential Applications Likely optimized for stability and CNS penetration Antimicrobial or agrochemical applications (common for nitroaromatics)

Key Differences :

  • The target’s benzo-thiadiazole sulfone is structurally distinct from monocyclic 1,3,4-thiadiazoles, offering greater rigidity and metabolic resistance.
  • Substituents in derivatives (e.g., nitro groups) suggest divergent reactivity and bioactivity profiles.

Methanone-Linked Heterocycles with Thiophene/Thiazole Moieties

Examples :

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone ().
  • Thiazol-5-ylmethyl carbamates ().
Feature Target Compound Thiophene/Thiazole Methanones ()
Bridging Group Methanone Methanone (), Carbamate ()
Heterocyclic Partner 2,5-Dimethylfuran Thiophene (), Thiazole ()
Substituents Piperidine-benzo-thiadiazole Amino, cyano (); hydroperoxide, ureido ()
Synthetic Method Not described 1,4-Dioxane, sulfur, and triethylamine ()
Electronic Profile Electron-deficient due to sulfone Electron-rich (thiophene) or mixed (thiazole with hydroperoxide)

Key Differences :

  • The target’s furan and sulfone groups create a distinct electronic environment compared to thiophene/cyano () or thiazole/hydroperoxide () systems.
  • Carbamate linkages in suggest protease or esterase susceptibility, unlike the stable methanone bridge in the target.

Piperidine-Containing Analogues

  • Piperidine-linked thiadiazoles (e.g., derivatives lacking fused bicyclic systems).
  • Piperidine-carbamates (e.g., , where piperidine is absent).

Implications :

  • The piperidine in the target may enhance solubility or receptor binding compared to non-cyclic amines.
  • Fused benzo-thiadiazole vs.

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